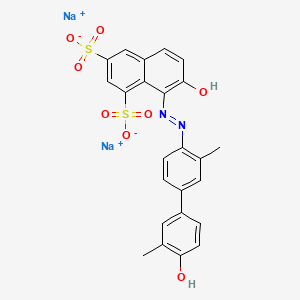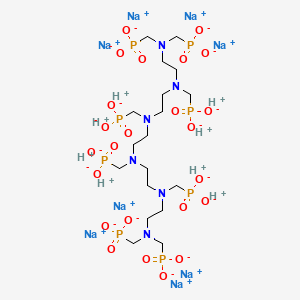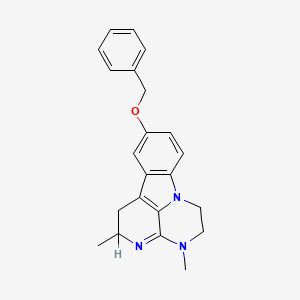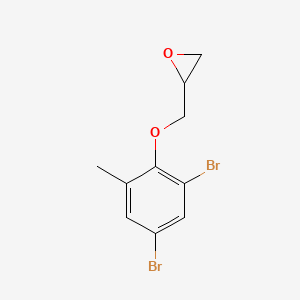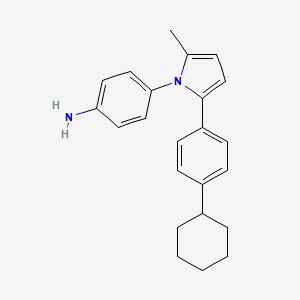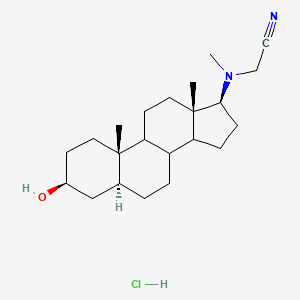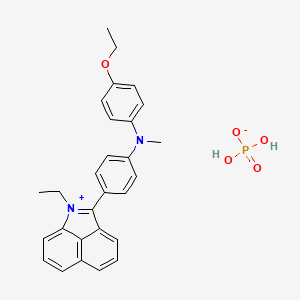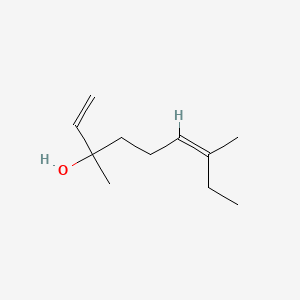
(6Z)-3,7-dimethylnona-1,6-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z)-3,7-Dimethylnona-1,6-dien-3-ol is an organic compound that belongs to the class of terpenoids. It is characterized by its unique structure, which includes a nonane backbone with two double bonds and a hydroxyl group. This compound is known for its pleasant aroma and is often found in essential oils and various natural products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-3,7-dimethylnona-1,6-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoprene units or other terpenoid precursors.
Formation of the Nonane Backbone: The nonane backbone is constructed through a series of reactions, including aldol condensation, Wittig reaction, or Grignard reaction.
Introduction of Double Bonds: The double bonds are introduced using methods like dehydrohalogenation or selective hydrogenation.
Hydroxyl Group Addition: The hydroxyl group is added through hydroboration-oxidation or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes, such as:
Catalytic Hydrogenation: Using metal catalysts to selectively hydrogenate specific bonds.
Continuous Flow Reactors: To ensure consistent production and high yield.
Purification Techniques: Including distillation and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: (6Z)-3,7-Dimethylnona-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and metal catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated compounds, ethers.
科学的研究の応用
(6Z)-3,7-Dimethylnona-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (6Z)-3,7-dimethylnona-1,6-dien-3-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound may modulate signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects. It may also induce apoptosis in cancer cells through the activation of caspases.
類似化合物との比較
(6E)-3,7-Dimethylnona-1,6-dien-3-ol: Similar structure but with a different configuration of the double bond.
Geraniol: A related terpenoid with a similar backbone but different functional groups.
Linalool: Another terpenoid with a similar structure but different placement of double bonds and hydroxyl group.
Uniqueness: (6Z)-3,7-Dimethylnona-1,6-dien-3-ol is unique due to its specific configuration and the presence of both double bonds and a hydroxyl group, which contribute to its distinct chemical properties and biological activities.
特性
CAS番号 |
54592-32-4 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(6Z)-3,7-dimethylnona-1,6-dien-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8- |
InChIキー |
KRLBLPBPZSSIGH-NTMALXAHSA-N |
異性体SMILES |
CC/C(=C\CCC(C)(C=C)O)/C |
正規SMILES |
CCC(=CCCC(C)(C=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



